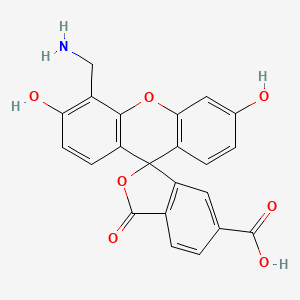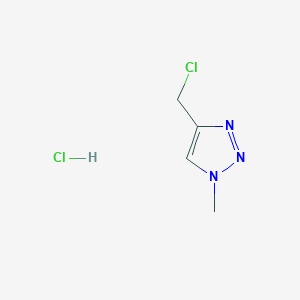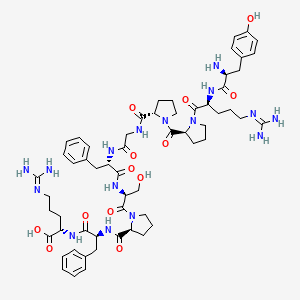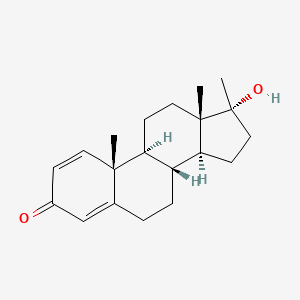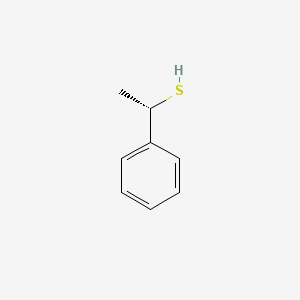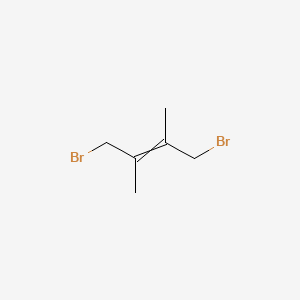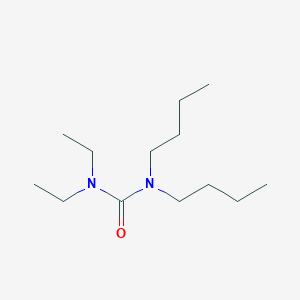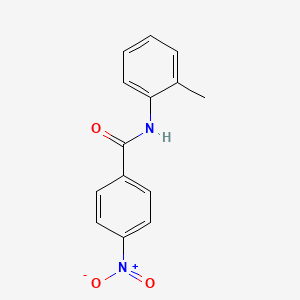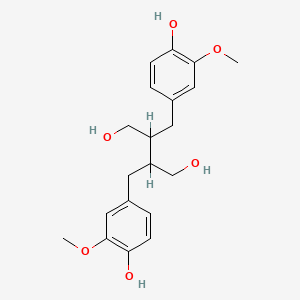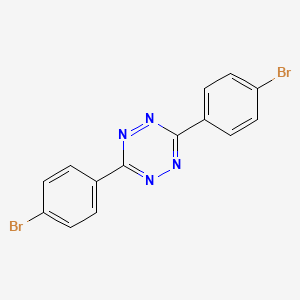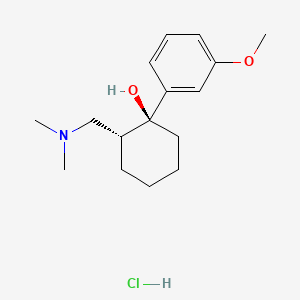
(1S,2R)-Tramadol Hydrochloride
概要
説明
(1S,2R)-Tramadol Hydrochloride is a chiral compound used primarily as a centrally acting analgesic. It is a synthetic opioid that is commonly prescribed for the treatment of moderate to severe pain. The compound is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Tramadol Hydrochloride typically involves the following steps:
Reductive Amination: The initial step involves the reductive amination of cyclohexanone with 3-methoxyphenylmagnesium bromide to form the intermediate.
Resolution of Enantiomers: The intermediate is then resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the enantiomerically pure (1S,2R)-Tramadol with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reductive amination and resolution processes.
Purification: High-performance liquid chromatography (HPLC) is often used to ensure the purity of the compound.
Crystallization: The hydrochloride salt is crystallized to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: (1S,2R)-Tramadol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
N-Oxide Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
科学的研究の応用
(1S,2R)-Tramadol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in stereochemistry studies and chiral resolution techniques.
Biology: Studied for its effects on neurotransmitter systems and pain pathways.
Medicine: Extensively researched for its analgesic properties and potential use in pain management.
Industry: Used in the development of new analgesic drugs and formulations.
作用機序
The mechanism of action of (1S,2R)-Tramadol Hydrochloride involves:
Opioid Receptor Agonism: The compound binds to the μ-opioid receptor, leading to analgesic effects.
Inhibition of Reuptake: It inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to pain relief.
Molecular Targets and Pathways:
μ-Opioid Receptor: Primary target for analgesic effects.
Serotonin and Norepinephrine Transporters: Inhibition leads to increased neurotransmitter levels and modulation of pain pathways.
類似化合物との比較
(1S,2R)-(+)-Ephedrine Hydrochloride: Another chiral compound with stimulant properties.
(1R,2S)-(-)-Pseudoephedrine: Used as a decongestant.
(1S,2R)-(+)-Norephedrine: A stimulant and appetite suppressant.
Uniqueness: (1S,2R)-Tramadol Hydrochloride is unique due to its dual mechanism of action, combining opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This dual action makes it particularly effective in pain management compared to other similar compounds that may only target one pathway.
特性
IUPAC Name |
(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-VNYZMKMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635221 | |
| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36474-71-2 | |
| Record name | (1S,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


